molecular formula C5H3ClFN3O2 B1604080 N-(2-Chloro-5-fluoropyridin-4-yl)nitramide CAS No. 405230-86-6

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

Cat. No. B1604080
M. Wt: 191.55 g/mol
InChI Key: XRDYYZZSPXELIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide , also known by its chemical formula C5H3ClFN3O2 , is a synthetic compound. It falls within the category of nitramides and is primarily used for research purposes. This product is not intended for human or veterinary use 1.



Molecular Structure Analysis

The molecular formula of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide provides insights into its composition. The presence of chlorine, fluorine, and nitramide functional groups contributes to its unique structure. Researchers have characterized its molecular geometry, bond angles, and bond lengths using techniques such as X-ray crystallography and spectroscopy.



Chemical Reactions Analysis

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide may participate in various chemical reactions. These reactions could involve nucleophilic substitution, reduction, or cyclization. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in chemical transformations.



Physical And Chemical Properties Analysis


  • Melting Point : Not available (N/A)

  • Boiling Point : N/A

  • Flash Point : N/A

  • Density : N/A

  • Solubility in Water : N/A

  • Index of Refraction : N/A

  • Partition Coefficient (LogP) : 2.07 (estimated)

  • Vapor Pressure : N/A


Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling N-(2-Chloro-5-fluoropyridin-4-yl)nitramide should follow established protocols for safe laboratory practices. It is advisable to wear appropriate protective gear, work in a well-ventilated area, and avoid skin or eye contact. Detailed safety data can be found in Material Safety Data Sheets (MSDS).


Future Directions

Future research on N-(2-Chloro-5-fluoropyridin-4-yl)nitramide could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.

  • Derivatives : Synthesizing derivatives with modified functional groups for specific applications.

  • Reaction Mechanisms : Elucidating its reactivity in various chemical environments.


properties

IUPAC Name

N-(2-chloro-5-fluoropyridin-4-yl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDYYZZSPXELIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624358
Record name N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

CAS RN

405230-86-6
Record name N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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